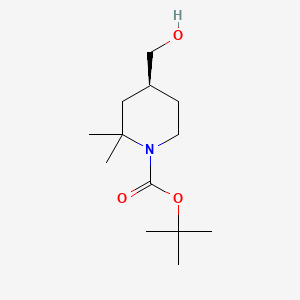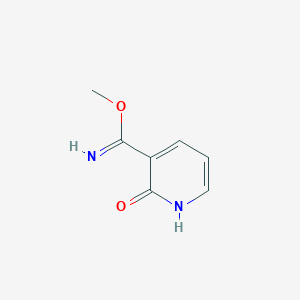
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H10BrClO4 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzoic acid derivative, followed by esterification and hydroxyethylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyethyl group to a carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form simpler derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized benzoates.
科学研究应用
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to specific proteins, thereby modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- Methyl 5-bromo-2-chloro-3-hydroxybenzoate
- Methyl 5-bromo-2-chloro-4-hydroxybenzoate
- Methyl 5-bromo-2-chloro-3-hydroxy-4-methylbenzoate
Uniqueness
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
属性
分子式 |
C10H10BrClO4 |
|---|---|
分子量 |
309.54 g/mol |
IUPAC 名称 |
methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C10H10BrClO4/c1-16-10(15)6-4-7(11)5(2-3-13)9(14)8(6)12/h4,13-14H,2-3H2,1H3 |
InChI 键 |
DKPSECUCTBPLBV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)O)CCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)







![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)



![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
